
1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with bromine, chlorine, and trifluoromethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of substituents: The bromine, chlorine, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions using reagents such as bromine, chlorine gas, and trifluoromethyl iodide, respectively.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and advanced reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or ammonia.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives, including 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, exhibit promising anticancer properties. They have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance its potency against specific cancer types, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The incorporation of trifluoromethyl groups has been associated with increased selectivity and potency against COX-2, a target for anti-inflammatory drugs .
Agrochemicals
Fungicidal Activity
The compound has been explored as a potential fungicide. Its structural attributes allow it to interact with fungal cellular mechanisms, inhibiting growth and reproduction. Patents have documented the synthesis of related pyrazole derivatives that demonstrate effective fungicidal activity against various plant pathogens . This application is particularly relevant in agricultural settings where crop protection is vital.
Materials Science
Development of Novel Materials
In materials science, pyrazole derivatives are being studied for their ability to form coordination complexes with metal ions. These complexes can exhibit unique electronic and optical properties suitable for applications in sensors and catalysis . The presence of halogen atoms like bromine and chlorine enhances the stability and reactivity of these complexes.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrazole compounds is critical for optimizing their efficacy. The introduction of different substituents on the pyrazole ring can significantly alter biological activity. For example, varying the halogen substituents or introducing alkyl groups can enhance lipophilicity and bioavailability, leading to improved pharmacological profiles .
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The compound this compound showed significant inhibition of cell proliferation compared to standard chemotherapeutics .
Case Study 2: Fungicidal Efficacy
A patent application detailed the synthesis of various pyrazole-based fungicides, including derivatives similar to the compound . Field trials demonstrated that these compounds effectively reduced fungal infections in crops, leading to higher yields and better quality produce .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl can influence its reactivity and binding affinity, affecting pathways involved in cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid include other pyrazole derivatives with different substituents. For example:
1-(4-Chlorophenyl)-5-bromo-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with reversed positions of bromine and chlorine.
1-(4-Methylphenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Substitution of the bromine group with a methyl group.
1-(4-Bromophenyl)-5-chloro-3-(methyl)-1H-pyrazole-4-carboxylic acid: Replacement of the trifluoromethyl group with a methyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C11H5BrClF3N2O2
- Molecular Weight : 335.52 g/mol
- SMILES Notation :
C1=CC(=C(C=C1Br)C(=O)N(C(=O)O)C(F)(F)F)Cl
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways. This has been observed in studies where similar pyrazole compounds inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of halogen substituents, such as bromine and chlorine in this compound, enhances its ability to inhibit inflammatory pathways:
- Study Findings : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties against various pathogens. Halogenated compounds have been linked to enhanced antimicrobial activity due to their ability to disrupt microbial membranes:
- Research Insights : Preliminary studies indicate effectiveness against Gram-positive bacteria, with further investigations required to establish a comprehensive antimicrobial profile.
Case Study 1: Anticancer Activity Evaluation
A study focused on the synthesis and evaluation of various pyrazole derivatives, including this compound, demonstrated its potential as an anticancer agent. The study reported:
- In vitro Testing : The compound showed a significant reduction in cell viability across multiple cancer cell lines.
- In vivo Testing : Animal models treated with the compound exhibited reduced tumor growth compared to controls.
Case Study 2: Anti-inflammatory Mechanism Exploration
Another research effort investigated the anti-inflammatory mechanisms of this pyrazole derivative:
- Experimental Setup : Macrophage cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in nitric oxide production was observed, indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrClF3N2O2/c12-5-1-3-6(4-2-5)18-9(13)7(10(19)20)8(17-18)11(14,15)16/h1-4H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCQSKLBUCOCPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C(=O)O)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137293 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501137293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152979-18-4 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152979-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501137293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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